molecular formula C10H14O3 B8713078 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-

7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-

Cat. No.: B8713078
M. Wt: 182.22 g/mol
InChI Key: UCNKFXAAGUPGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is a bicyclic compound with the molecular formula C10H16O3. It belongs to the class of spiroketals, which are unique cyclic molecules characterized by two or more rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an ethoxy group in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is unique due to its specific spiroketal structure and the presence of an ethoxy group.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-ethoxy-7-oxaspiro[3.5]non-1-en-3-one

InChI

InChI=1S/C10H14O3/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h7H,2-6H2,1H3

InChI Key

UCNKFXAAGUPGOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C12CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tetrahydropyranyl-4-carboxylic acid (14.7 g, 0.11 mol) and DMF (0.5 ml) in DCM (150 ml) was treated dropwise with oxalyl chloride (1.1 eq, 10.9 ml, 0.12 mol). After 1 h the reaction mixture was concentrated in vacuo and the residual slurry was diluted with Et2O (200 ml) and the resulting precipitate removed by filtration. The filtrate was treated with ethoxyacetylene (40% w/w solution in hexanes, 1.3 eq, 18 ml) followed dropwise with triethylamine (25 ml, 0.19 mol) and the reaction stirred for lid. Filtration and concentration of the filtrate in vacuo followed by chromatography (SiO2, 5:1 EtOAc:hexanes) gave the title compound as a pale yellow oil (12.1 g, 59%). δH (CDCl3, 300K) 4.85 (1H, s), 4.23 (2H, q, J 7.1 Hz), 3.89-3.75 (4H, m), 1.88-1.79 (4H, m), 1.47 (3H, t, J 7.1 Hz); m/z (ES+, 70V) 182.9 (MH+).
[Compound]
Name
Tetrahydropyranyl-4-carboxylic acid
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
59%

Synthesis routes and methods II

Procedure details

Tetrahydropyranyl-4-carboxylic acid (14.7 g, 0.11 mol) and DMF (0.5 ml) in DCM (150 ml) was treated dropwise with oxalyl chloride (1.1 eq, 10.9 ml, 0.12 mol). After 1 h the reaction mixture was concentrated in vacuo and the residual slurry was diluted with ET2O (200 ml) and the resulting precipitate removed by filtration. The filtrate was treated with ethoxyacetylene (40% w/w solution in hexanes, 1.3 eq, 18 ml) followed dropwise with triethylamine (25 ml, 0.19 mol) and the reaction stirred for 11d. Filtration and concentration of the filtrate in vacuo followed by chromatography (SiO2, 5:1 EtOAc:hexanes) gave the title compound as a pale yellow oil (12.1 g, 59%). δH (CDCl3, 300K) 4.85 (1H, s), 4.23 (2H, q, J 7.1 Hz), 3.89-3.75 (4H, m), 1.88-1.79 (4H, m), 1.47 (3H, t, J 7.1 Hz); m/z (ES+, 70V) 182.9 (MH+).
[Compound]
Name
Tetrahydropyranyl-4-carboxylic acid
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
11d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
59%

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